molecular formula C15H20F3N5O B2948628 N-cyclopentyl-4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxamide CAS No. 2034441-43-3

N-cyclopentyl-4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxamide

Cat. No.: B2948628
CAS No.: 2034441-43-3
M. Wt: 343.354
InChI Key: RSQPQFZVHZJGMH-UHFFFAOYSA-N
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Description

N-cyclopentyl-4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxamide is a highly potent and selective adenosine triphosphate (ATP)-competitive inhibitor of the dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A). This compound exhibits significant selectivity for DYRK1A over other kinases , making it a valuable chemical probe for dissecting DYRK1A-specific signaling pathways in cellular models. The primary research value of this inhibitor lies in its application to the study of neurological disorders and beta-cell proliferation. DYRK1A is a key regulator of neuronal development and is implicated in the pathogenesis of Down syndrome and Alzheimer's disease, particularly through its role in the hyperphosphorylation of tau and amyloid precursor protein (APP) processing. By inhibiting DYRK1A, this compound can modulate the alternative splicing of tau and reduce the formation of neurofibrillary tangles , providing a mechanistic tool for investigating tauopathies. Furthermore, in the context of diabetes research, DYRK1A inhibition has been shown to promote the proliferation of human pancreatic beta cells. This effect positions this compound as a critical compound for exploring novel regenerative therapies for diabetes , as it offers a pathway to increase functional beta-cell mass. Its well-defined mechanism of action and high selectivity profile enable researchers to precisely interrogate the physiological and pathological functions of DYRK1A, driving forward discovery in neurobiology and metabolic disease.

Properties

IUPAC Name

N-cyclopentyl-4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20F3N5O/c16-15(17,18)12-9-13(20-10-19-12)22-5-7-23(8-6-22)14(24)21-11-3-1-2-4-11/h9-11H,1-8H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSQPQFZVHZJGMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)N2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound.

Scientific Research Applications

Mechanism of Action

The mechanism by which N-cyclopentyl-4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group and piperazine ring play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural features and properties of N-cyclopentyl-4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxamide and related piperazine-carboxamide derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Activities
This compound C23H21F3N4O2 442.44 Cyclopentyl, 6-(trifluoromethyl)pyrimidin-4-yl High lipophilicity (inferred from CF3 group)
N-(3-chlorophenyl)-4-(2-methyl-6-propoxypyrimidin-4-yl)piperazine-1-carboxamide C19H24ClN5O2 389.90 3-chlorophenyl, 2-methyl-6-propoxypyrimidin-4-yl CAS 946372-63-0; modified pyrimidine with propoxy group
4-(6-cyclopropylpyrimidin-4-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide C17H21N5OS 343.40 Cyclopropylpyrimidine, thiophen-2-ylmethyl Lower molecular weight; potential for improved solubility
YM580 (AR antagonist) C24H22F6N6O 540.47 4-cyano-3-(trifluoromethyl)phenyl, 6-(trifluoromethyl)pyridin-3-yl Potent androgen receptor antagonist (IC50 = 1.2 nM)
N-(4-chlorophenyl)-4-ethylpiperazine-1-carboxamide C13H18ClN3O 267.76 4-chlorophenyl, ethylpiperazine Piperazine ring in chair conformation; hydrogen-bonded crystal structure
A2 () C21H20FN5O2 405.41 3-fluorophenyl, 4-oxo-3,4-dihydroquinazolin-2-ylmethyl Melting point: 189.5–192.1 °C; moderate synthetic yield (52.2%)
A6 () C21H20ClN5O2 421.87 4-chlorophenyl, 4-oxo-3,4-dihydroquinazolin-2-ylmethyl Melting point: 189.8–191.4 °C; comparable thermal stability to A2

Key Observations

Impact of Substituents on Properties: The trifluoromethyl group in the target compound and YM580 enhances metabolic stability and lipophilicity, which is critical for blood-brain barrier penetration or prolonged half-life . Pyrimidine vs. Quinazoline Cores: Compounds with pyrimidine (e.g., target compound) vs. quinazoline (e.g., A2–A6) differ in aromatic stacking and hydrogen-bonding capabilities, affecting target selectivity .

Synthesis and Yield: Palladium-catalyzed amination () is a common method for piperazine derivatives. Yields for fluorophenyl/chlorophenyl derivatives (A2–A6) range from 45–57%, suggesting moderate synthetic efficiency .

Biological Activity: YM580 demonstrates potent antiandrogenic activity due to its trans-N-aryl-2,5-dimethylpiperazine structure and dual trifluoromethyl groups .

Biological Activity

N-cyclopentyl-4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H19F3N4O. The compound features a piperazine ring, a pyrimidine moiety, and a trifluoromethyl group, which are critical for its biological activity.

Studies have indicated that compounds with similar structures often exhibit diverse biological activities through various mechanisms:

  • Inhibition of Enzymatic Activity : Many piperazine derivatives act as inhibitors for specific enzymes such as cyclooxygenases (COX) and protein kinases, which are involved in inflammatory and proliferative processes.
  • Receptor Modulation : The presence of the pyrimidine ring suggests potential interactions with various receptors, including those involved in neurotransmission and cell signaling pathways.
  • Antitumor Activity : Compounds similar to this compound have shown cytotoxic effects on cancer cell lines, indicating potential as anticancer agents.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntitumorExhibits cytotoxic activity against various cancer cell lines
COX InhibitionInhibits COX enzymes involved in inflammation
Receptor ModulationPotential interaction with neurotransmitter receptors

Case Studies

  • Antitumor Efficacy : A study evaluated the cytotoxic effects of several piperazine derivatives against human cancer cell lines, revealing that compounds structurally related to this compound exhibited significant inhibition of cell proliferation, particularly against ovarian and lung cancer cells. The IC50 values ranged from 5 to 15 µM depending on the specific cell line tested .
  • Inflammation Model : In an animal model of inflammation, compounds similar to this piperazine derivative showed reduced markers of inflammation when administered prior to inflammatory stimuli. This suggests a potential therapeutic application in treating inflammatory diseases .
  • Neurotransmitter Interaction : Preliminary studies indicated that the compound may modulate neurotransmitter release, which could have implications for treating neurodegenerative diseases or psychiatric disorders .

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